Vapreotide acetate is a synthetic peptide that acts as an agonist for somatostatin receptors, particularly targeting somatostatin receptor 2 and somatostatin receptor 5. It is primarily used in the treatment of various conditions related to excessive hormone secretion, such as esophageal and gastric varices. Vapreotide acetate is known for its ability to inhibit the release of growth hormone, insulin, and glucagon, making it valuable in managing neuroendocrine tumors and other disorders associated with hormonal dysregulation .
Vapreotide acetate was developed as a synthetic derivative of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system and inhibits the secretion of several other hormones. The compound is produced through solid-phase peptide synthesis techniques, which allow for precise control over its structure and purity .
The synthesis of vapreotide acetate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:
Vapreotide acetate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with somatostatin receptors. Its molecular formula is , and it features a cyclic structure typical of peptide hormones.
Vapreotide acetate undergoes various chemical reactions that are crucial for its biological activity:
The use of solid-phase synthesis allows for more controlled reaction conditions, reducing side reactions and improving product purity .
Vapreotide acetate exerts its pharmacological effects primarily through:
The efficacy of vapreotide in reducing hormone levels has been demonstrated in clinical studies involving patients with neuroendocrine tumors .
Relevant analyses indicate that vapreotide maintains structural integrity under various conditions, which is essential for its therapeutic effectiveness .
Vapreotide acetate has several significant scientific uses:
Somatostatin, originally termed somatotropin release-inhibiting factor (SRIF), is a cyclic tetradecapeptide neurohormone discovered in 1973 during investigations into growth hormone regulation in sheep hypothalamic extracts [1] [5]. This endogenous peptide exerts broad inhibitory effects on endocrine/exocrine secretion, neurotransmission, gastrointestinal motility, and cell proliferation [5] [8]. Its physiological actions are mediated through a family of G protein-coupled receptors (GPCRs)—somatostatin receptors 1 through 5 (SSTR1–SSTR5)—distributed throughout the central nervous system, endocrine organs, gastrointestinal tract, and immune tissues [3] [8]. However, native somatostatin's therapeutic utility is limited by its extremely short plasma half-life (<3 minutes), prompting the development of enzymatically stable synthetic analogues like vapreotide acetate [1] [4].
Vapreotide acetate represents a second-generation synthetic somatostatin analogue engineered for enhanced metabolic stability, receptor selectivity, and extended duration of action [2] [9]. As a rationally designed peptide therapeutic, it exemplifies the convergence of molecular endocrinology, receptor pharmacology, and peptide chemistry to address unmet clinical needs in oncology and gastroenterology [4] [6].
The somatostatin receptor family comprises five distinct subtypes (SSTR1–SSTR5) encoded by separate genes on different chromosomes [3] [8]. These receptors belong to the rhodopsin-like GPCR superfamily, characterized by seven transmembrane α-helices, an extracellular N-terminus, intracellular C-terminus, and conserved disulfide bridges stabilizing extracellular loops [3] [8]. All subtypes bind the endogenous ligands somatostatin-14 and somatostatin-28 with high affinity, except SSTR4, which exhibits lower affinity for somatostatin-28 [5] [8]. The cortistatin neuropeptide also activates these receptors with comparable efficacy [8].
Table 1: Somatostatin Receptor Subtypes Classification and Key Characteristics
Subtype | Chromosome Location | Amino Acid Length | Glycosylation Sites | Affinity for Somatostatin-14 | Affinity for Somatostatin-28 |
---|---|---|---|---|---|
SSTR1 | 14q13 | 391 | N-terminal | High (Kd ~0.5-2.0 nM) | High (Kd ~0.5-2.0 nM) |
SSTR2 | 17q24 | 369 (SSTR2A) | EC Loop 2, N-terminal | High (Kd ~0.2-0.9 nM) | High (Kd ~0.2-0.9 nM) |
SSTR3 | 22q13.1 | 418 | EC Loop 2 | High (Kd ~0.4-1.7 nM) | High (Kd ~0.4-1.7 nM) |
SSTR4 | 20p11.2 | 388 | N-terminal | High (Kd ~0.8-3.0 nM) | Low (Kd >10 nM) |
SSTR5 | 16p13.3 | 364 | EC Loop 2 | High (Kd ~0.3-1.2 nM) | High (Kd ~0.3-1.2 nM) |
SSTR2 exists as two splice variants: SSTR2A (full-length) and SSTR2B (truncated C-terminus), differing in their intracellular trafficking patterns [3] [8]. All SSTRs couple predominantly to pertussis toxin-sensitive Gi/Go proteins, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate (cAMP) production—a universal signaling mechanism across subtypes [3] [5]. However, subtype-specific coupling to diverse downstream effectors enables functional specialization:
Table 2: Somatostatin Receptor Signaling Mechanisms and Functional Consequences
Subtype | Primary G Protein Coupling | Ion Channel Modulation | Enzyme/Effector Modulation | Key Physiological Functions |
---|---|---|---|---|
SSTR1 | Gi/Go | Inward rectifying K+ channels | Na+/H+ exchanger inhibition, PTP activation | Inhibition of cell proliferation, neuronal excitability |
SSTR2 | Gi/Go | Voltage-gated Ca2+ channels, inward rectifying K+ channels | PTP activation, PLA2 modulation | GH/glucagon suppression, vasoconstriction, antisecretory effects |
SSTR3 | Gi/Go | Inward rectifying K+ channels | PTP-dependent apoptosis via p53/Bax | Pro-apoptotic actions in tumors |
SSTR4 | Gi/Go | Inward rectifying K+ channels | PLA2 activation, MAP kinase modulation | Anti-inflammatory actions, nociception modulation |
SSTR5 | Gi/Go | Inward rectifying K+ channels | PLC activation, intracellular Ca2+ mobilization | Insulin suppression, GH inhibition (synergy with SSTR2) |
Tissue expression profiles further define functional specialization: SSTR1/SSTR2 are abundant in cerebral cortex and pituitary; SSTR3 in pancreatic islets; SSTR4 in lung and placenta; and SSTR5 predominantly in pituitary and adrenal cortex [3] [5] [8]. Neuroendocrine tumors frequently overexpress multiple SSTR subtypes, with SSTR2 and SSTR5 being most prevalent [6] [8]. This molecular diversity enables targeted therapeutic interventions with subtype-selective analogues.
The therapeutic potential of native somatostatin was recognized immediately after its isolation, but clinical translation required overcoming its pharmacokinetic limitations [1]. Initial structure-activity relationship (SAR) studies revealed that the bioactive core resides in the Phe7-Trp8-Lys9-Thr10 tetrapeptide sequence stabilized by the Cys3-Cys14 disulfide bridge [1] [4]. Researchers at Sandoz (now Novartis) pioneered systematic modifications to this core, culminating in the 1980 synthesis of octreotide—a stable octapeptide (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) with prolonged half-life (90–120 minutes) and preserved bioactivity [1] [4]. Octreotide's approval in 1988 for acromegaly and carcinoid tumors validated the pharmacological targeting of SSTRs [1].
Subsequent analogue development pursued three strategic objectives:
Table 3: Key Milestones in Somatostatin Analogue Development
Year | Development Milestone | Clinical Significance |
---|---|---|
1973 | Isolation of somatostatin-14 from sheep hypothalamus [1] | Identification of endogenous GH-inhibiting factor |
1980 | Synthesis of octreotide by Sandoz researchers [1] | First stable synthetic analogue with therapeutic utility |
1988 | Regulatory approval of octreotide (Sandostatin®) for acromegaly and carcinoid syndrome [1] | Validation of SSTR-targeted therapy |
1990s | Introduction of lanreotide (long-acting release formulation) [1] | Monthly administration improving patient compliance |
1994 | Cloning of all five human SSTR subtypes [3] [5] | Enabled rational design of subtype-selective analogues |
1990s | Development of vapreotide (RC-160) as second-generation analogue [2] [6] | Broader receptor affinity profile than octreotide |
2000s | Peptide-receptor radionuclide therapy (e.g., [177Lu]Lu-DOTA-TATE) [1] | Theranostic applications for neuroendocrine tumors |
Vapreotide emerged from research at Debiopharm International SA as a cyclic hexapeptide (D-Phe-c(Cys-Tyr-D-Trp-Lys-Val-Cys)-Trp-NH2) with structural similarities to octreotide but distinct receptor-binding properties [2] [6]. Its development reflected the industry's shift towards analogues optimized for specific therapeutic niches beyond acromegaly management.
Vapreotide acetate (chemical name: D-Phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-tryptophanamide acetate; CAS RN: 103222-11-3) is a synthetic somatostatin analogue derived from systematic SAR optimization of the somatostatin pharmacophore [2] [9]. Its molecular formula is C57H70N12O9S2·C2H4O2, with a molecular weight of 1203.45 g/mol for the free base [2]. Vapreotide exhibits a distinct receptor affinity profile: high affinity for SSTR2 (inhibitory constant Ki ~0.2–1.0 nM), moderate affinity for SSTR5 (Ki ~5–10 nM), and low affinity for SSTR1, SSTR3, and SSTR4 (Ki >100 nM) [5] [9]. This selective binding underpins its pharmacological actions: suppression of growth hormone and glucagon via SSTR2; inhibition of insulin secretion via SSTR5; and reduction in splanchnic blood flow through SSTR2-mediated vasoconstriction [6] [9].
The compound was originally designated RC-160 during preclinical development and later assigned International Nonproprietary Names (INNs) including vapreotide and vaporetide [2]. Key patents protecting vapreotide acetate encompass composition-of-matter claims, synthesis methods, and specialized formulations:
Regulatory milestones reflect its targeted clinical applications:
Vapreotide's development trajectory illustrates the evolution of somatostatin analogues from broad endocrine inhibitors to targeted agents with formulation-engineered pharmacokinetics. Current research focuses on hybrid molecules combining vapreotide's pharmacophore with radionuclides or cytotoxic payloads for tumor-selective delivery [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1